molecular formula C17H20ClN3O3S B4231108 N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B4231108
M. Wt: 381.9 g/mol
InChI Key: VKSLQARFWSDQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a revolutionary tool used in neuroscience research. It is a genetically modified receptor that can be activated or deactivated using a specific drug, allowing researchers to study the effects of specific neurons in the brain.

Mechanism of Action

When activated by a specific ligand, DREADD receptors activate or deactivate specific neurons in the brain. This allows researchers to study the effects of these neurons on behavior and physiology. DREADD receptors are highly specific, meaning that they only affect the neurons that express the modified receptor, allowing for precise control over neural activity.
Biochemical and Physiological Effects:
DREADD receptors have been shown to have a wide range of effects on behavior and physiology. For example, activation of DREADD receptors in the prefrontal cortex has been shown to reduce anxiety-like behavior in mice, while activation of DREADD receptors in the striatum has been shown to increase motivation and reward-seeking behavior. DREADD receptors have also been used to study the effects of specific neurotransmitters, such as dopamine and serotonin, on behavior and physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of DREADD receptors is their specificity, which allows for precise control over neural activity. They also allow for the study of specific neurons in the brain, which can be difficult to do using other techniques. However, there are also some limitations to the use of DREADD receptors. For example, the receptors can only be used in cells that express the modified receptor, which limits their applicability in certain types of experiments. Additionally, the receptors can only be activated or deactivated using a specific ligand, which can be expensive and difficult to obtain.

Future Directions

There are many potential future directions for the use of DREADD receptors in neuroscience research. One area of interest is the study of neural plasticity, or the ability of the brain to change and adapt over time. DREADD receptors could be used to study the effects of specific neurons on neural plasticity, which could have implications for the treatment of neurological disorders. Another area of interest is the development of new ligands that can activate or deactivate DREADD receptors, which could expand their applicability in a wider range of experiments.

Scientific Research Applications

DREADD receptors have been used in a wide range of neuroscience research, including studies on addiction, anxiety, depression, and pain. They have also been used to study the neural circuits involved in social behavior, learning and memory, and sleep. DREADD receptors have proven to be a valuable tool for studying the effects of specific neurons in the brain, allowing for a better understanding of the underlying mechanisms of various neurological disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-20(2)25(23,24)21(15-9-4-3-5-10-15)13-17(22)19-12-14-8-6-7-11-16(14)18/h3-11H,12-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLQARFWSDQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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